![molecular formula C19H13BrN2O B4625299 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)
4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile often involves intricate organic reactions that include cycloadditions, nucleophilic substitutions, and the strategic use of directing groups for selective C-H bond activation. For instance, compounds with cyanovinylbenzonitrile moieties have been synthesized through methods that include the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, highlighting the synthetic versatility and complexity of these materials (Kanemasa, Nishiuchi, & Wada, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile showcases significant features like planarity and conjugation, which are crucial for their optical properties. For example, analysis of related benzonitriles reveals structures that form hydrogen-bonded chains or sheets, depending on the substituents and molecular configuration, impacting their physical and chemical behavior (Calderón et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile derivatives are influenced by the presence of reactive functional groups. For example, the bromo and cyano groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds with diverse properties. The presence of the allyloxy group also opens pathways for further functionalization through reactions such as allylic substitutions (Znoiko, Savinova, Maizlish, & Shaposhnikov, 2015).
Physical Properties Analysis
The physical properties of 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile derivatives, including melting points, solubility, and phase behavior, are significantly affected by their molecular structure. Compounds with similar structures have been studied for their liquid crystalline behavior, demonstrating that molecular symmetry, flexibility, and substituents play critical roles in determining their mesophase characteristics and thermal properties (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile and its derivatives, are influenced by the electron-withdrawing and donating effects of the cyano and allyloxy groups, respectively. These effects impact the compound's interactions in various chemical environments, affecting its suitability for applications in materials science and organic synthesis. The interplay between these functional groups facilitates a range of reactions, including cycloadditions and electrophilic substitutions, which are pivotal in the synthesis of complex organic molecules and materials (Franck-Neumann, Miesch, Gries, & Irngartinger, 1992).
Scientific Research Applications
Nonlinear Optical (NLO) Materials
A study by Mydlova et al. (2020) focused on molecules based on (-1-cyanovinyl)benzonitrile, investigating their potential as new materials for nonlinear optical (NLO) applications. The research involved both experimental techniques and computational models to measure linear and nonlinear optical parameters, discussing the influence of dipole moments and the twist angle between donor–acceptor groups on their optical properties. This study demonstrated significant NLO responses, especially when incorporated into PMMA matrix, highlighting its potential in advanced optical technologies Mydlova et al., 2020.
Precursors for Polybenzoxazole
Kim and Lee (2001) explored the use of related compounds as soluble precursors for rigid-rod polybenzoxazole, a high-performance polymer known for its excellent thermal and mechanical properties. Their research provided insights into the thermal cyclization reactions of these precursors, paving the way for new materials with potential applications in aerospace and electronics Kim & Lee, 2001.
Synthesis of Isonitriles
Spallarossa et al. (2016) developed a method for the synthesis of vinyl isocyanides, which could be applied in the creation of diverse organic compounds. Their work highlights the versatility of the (Z)-1-Bromo-2-(2-isocyanovinyl)benzene as a convertible isonitrile, which after reaction, allows for the transformation of the secondary amide unit under both acidic and basic conditions. This research underlines the importance of such compounds in synthetic chemistry Spallarossa et al., 2016.
Liquid Crystalline Materials
Research on the thermal properties of liquid crystalline materials incorporating cyanothiophene and cyanofuran derivatives by Miyake et al. (1984) showed that compounds related to 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile give rise to nematic and smectic A phases, indicating their potential use in the development of liquid crystal displays and other optoelectronic devices Miyake et al., 1984.
Ammoxidation for Nitrile Synthesis
Martin and Kalevaru (2010) discussed the ammoxidation process as a valuable tool for the one-step synthesis of nitriles, a class of compounds to which 4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile belongs. This process is important for producing industrially significant nitriles, demonstrating the utility of such compounds in chemical manufacturing Martin & Kalevaru, 2010.
properties
IUPAC Name |
4-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)-1-cyanoethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O/c1-2-9-23-19-8-7-18(20)11-16(19)10-17(13-22)15-5-3-14(12-21)4-6-15/h2-8,10-11H,1,9H2/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSNXWTWJXQWKQ-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-1-cyanoethenyl}benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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